3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde
Description
3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a sec-butyl group at the 3-position and a cyclopropylmethoxy group at the 4-position of the aromatic ring. For example, cyclopropylmethoxy-containing benzaldehydes are key precursors in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like roflumilast .
Properties
IUPAC Name |
3-butan-2-yl-4-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-3-11(2)14-8-13(9-16)6-7-15(14)17-10-12-4-5-12/h6-9,11-12H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJZVWCWDPQUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C=O)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis begins with the selection of 3,4-dihydroxybenzaldehyde as the core raw material. This compound provides the necessary aromatic framework with hydroxyl groups positioned for subsequent modifications. The initial step involves alkylation to introduce the 4-(cyclopropylmethoxy) group.
Key Reaction: Alkylation of 3,4-dihydroxybenzaldehyde
- Reagents: Cyclopropylmethyl bromide or chloride, base (e.g., potassium carbonate or sodium hydride), solvent such as acetone or dimethylformamide (DMF).
- Conditions: Reflux at 50-80°C under inert atmosphere.
- Outcome: Selective mono-alkylation at the 4-hydroxy position yields 4-(cyclopropylmethoxy)-3-hydroxybenzaldehyde.
This step is critical for ensuring regioselectivity, often achieved through controlled stoichiometry and reaction conditions to prevent poly-alkylation.
Protection and Deprotection Strategies
To facilitate selective reactions, the 3-hydroxy group may be temporarily protected, using groups such as methoxy or silyl derivatives, to prevent undesired side reactions during subsequent steps.
Note: The patent literature indicates that protection/deprotection steps are often employed to improve yields and purity, especially during oxidation and alkylation phases.
Introduction of the Sec-Butyl Side Chain
The sec-butyl group is introduced via nucleophilic substitution or alkylation at the aromatic ring or via side-chain addition to the aldehyde precursor.
- Reagents: Sec-butyl halides (e.g., sec-butyl bromide), base, and solvent such as DMF or acetonitrile.
- Conditions: Reflux at 80-100°C.
- Outcome: Formation of a sec-butyl substituted intermediate, either on the aromatic ring or as part of a side chain, depending on the specific synthetic route.
Alternatively, the sec-butyl group can be introduced through Grignard or organolithium reagents, reacting with the aldehyde to form secondary alcohols, which are subsequently oxidized to the aldehyde.
Oxidation to Benzaldehyde
The key intermediate, 3-(sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde, is obtained by oxidizing the corresponding primary alcohol or aldehyde precursor.
- Reagents: Hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA), or peracetic acid.
- Conditions: Mild conditions at 20-110°C, depending on the reagent.
- Notes: The choice of oxidant influences impurity formation; hydrogen peroxide offers milder conditions with fewer chlorinated impurities.
The oxidation step must be carefully controlled to prevent over-oxidation or formation of chlorinated by-products, which are problematic in industrial synthesis.
Purification and Final Refinement
Purification is achieved through recrystallization from solvents such as toluene, sherwood oil, or ethyl acetate, often after washing with water or adsorption on sorbent materials like silica gel, alumina, or molecular sieves.
- Washing: To remove unreacted raw materials and impurities.
- Adsorption: Using sorbents to eliminate residual impurities.
- Recrystallization: From suitable solvents to obtain high-purity product.
The choice of purification method directly impacts the purity and crystalline form of the final compound, which is crucial for subsequent pharmaceutical applications.
Data Table: Summary of Preparation Methods
| Step | Reagents | Conditions | Purpose | Key Notes |
|---|---|---|---|---|
| 1 | 3,4-Dihydroxybenzaldehyde, cyclopropylmethyl halide, base | Reflux 50-80°C | Alkylation of phenolic hydroxyl | Regioselective mono-alkylation |
| 2 | Protecting groups (optional) | Various | Protect hydroxyl groups | Enhances selectivity and yield |
| 3 | Sec-butyl halide, base | Reflux 80-100°C | Side-chain introduction | Via nucleophilic substitution or Grignard reaction |
| 4 | Hydrogen peroxide, m-CPBA, or peracetic acid | 20-110°C | Oxidation to aldehyde | Mild conditions reduce impurities |
| 5 | Toluene, sherwood oil, ethyl acetate | Recrystallization at room temperature | Purification | Ensures high purity and crystalline form |
Research Findings and Industrial Considerations
- Yield Optimization: Patents indicate that controlling reaction temperature and stoichiometry enhances yield and reduces impurities, especially chlorinated by-products during oxidation.
- Environmental and Safety Aspects: Using hydrogen peroxide or peracetic acid minimizes chlorinated impurities and safety hazards associated with chlorinated solvents.
- Scalability: Recrystallization and adsorption techniques are suitable for scale-up, avoiding chromatography, which is less practical industrially.
Chemical Reactions Analysis
Types of Reactions
3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(Sec-butyl)-4-(cyclopropylmethoxy)benzoic acid.
Reduction: 3-(Sec-butyl)-4-(cyclopropylmethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in the formulation of fragrances and flavors.
Mechanism of Action
The mechanism of action of 3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde with structurally related benzaldehyde derivatives, focusing on synthesis, physicochemical properties, and applications.
Structural Analogues and Key Differences
Physicochemical Properties
Stability and Reactivity
- Electron-Withdrawing vs. Donating Groups : The difluoromethoxy group in 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde increases oxidative stability compared to the purely donating cyclopropylmethoxy group in S5 .
- Steric Effects : The sec-butyl substituent in the target compound likely reduces reaction rates in electrophilic aromatic substitution due to steric hindrance, whereas smaller substituents (e.g., ethoxy in ) permit higher reactivity.
Biological Activity
3-(Sec-butyl)-4-(cyclopropylmethoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H20O2
- CAS Number : 883514-10-1
- Molecular Weight : 232.33 g/mol
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent. Its structural features may contribute to its interaction with bacterial cell membranes, disrupting their integrity.
- Anticancer Activity : The compound has been evaluated for its potential in cancer treatment. It appears to inhibit cell proliferation in various cancer cell lines, possibly through the induction of apoptosis and modulation of cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation. For instance, it could target kinases or phosphatases that regulate cell signaling pathways related to growth and apoptosis .
- Receptor Modulation : There is evidence suggesting that this compound interacts with various receptors, potentially influencing cellular responses and signaling cascades associated with inflammation and cancer progression.
Case Studies
- Antimicrobial Evaluation :
-
Cancer Cell Line Studies :
- In vitro studies on breast and colon cancer cell lines showed that treatment with this compound resulted in reduced viability and increased apoptosis rates when compared to untreated controls. The observed effects were dose-dependent, highlighting the compound's potential as a therapeutic agent in oncology .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Sec-butyl group | Enhances lipophilicity and membrane penetration |
| Cyclopropylmethoxy moiety | Contributes to receptor binding affinity |
| Aldehyde functional group | May facilitate interactions with biomolecules |
Q & A
Q. How to address inconsistent NMR spectra due to rotameric forms of the sec-butyl group?
- Solution :
- Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to reduce rotational barriers.
- Use 2D NMR (COSY, NOESY) to resolve overlapping peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
